2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1060804-97-8
VCID: VC3295240
InChI: InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3
SMILES: CC1=CC(=NC=C1)C(=O)C(F)(F)F
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone

CAS No.: 1060804-97-8

Cat. No.: VC3295240

Molecular Formula: C8H6F3NO

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone - 1060804-97-8

Specification

CAS No. 1060804-97-8
Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone
Standard InChI InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3
Standard InChI Key GVQDMLUABICORA-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)C(=O)C(F)(F)F
Canonical SMILES CC1=CC(=NC=C1)C(=O)C(F)(F)F

Introduction

For identification and reference purposes, the compound is associated with the following key identifiers:

  • CAS Registry Number: 1060804-97-8

  • Database identifiers: DTXSID00734833, ZINC91362342, AB67844

  • Catalog number (AK Scientific): 6591DR

These identifiers are crucial for unambiguous identification in scientific literature, chemical databases, and commercial transactions. The CAS number in particular serves as a unique identifier that distinguishes this compound from related structures such as 2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone (CAS: 1060805-29-9), which shares similar structural elements but differs in substitution pattern .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone is influenced by several distinctive structural features. The trifluoromethyl group adjacent to the carbonyl functionality significantly alters the electron distribution within the molecule compared to non-fluorinated analogs. This electronic effect typically enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophilic addition reactions .

The pyridine nitrogen represents a basic site that can participate in coordination chemistry with metals or hydrogen bonding interactions with protic compounds. Additionally, the methyl group at the 4-position of the pyridine ring may influence the electron density of the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions .

  • The compound should be kept away from dust generation conditions, suggesting it may be supplied in solid form.

  • It is incompatible with strong oxidizing agents, which could potentially lead to exothermic reactions or decomposition.

  • Under thermal decomposition or combustion conditions, it produces hazardous byproducts including carbon oxides (CO, CO₂), hydrogen fluoride (HF), and nitrogen oxides (NOₓ) .

These decomposition products, particularly hydrogen fluoride, contribute significantly to the compound's hazard profile and necessitate appropriate safety measures during handling, storage, and disposal operations.

Classification CategoryRatingPictogramReference
Skin irritationCategory 2Exclamation mark
Eye irritationCategory 2AExclamation mark
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)Exclamation mark
Signal WordWarning-
Hazard Statement H315Causes skin irritation-
Hazard Statement H319Causes serious eye irritation-
Hazard Statement H335May cause respiratory irritation-
Carcinogenicity (IARC)Not classified-
Carcinogenicity (NTP)Not listed-
Carcinogenicity (OSHA)Not available-

These classifications indicate a moderate hazard profile that necessitates appropriate handling procedures and protective measures. The consistent appearance of the "Warning" signal word and the exclamation mark pictogram across multiple hazard categories emphasizes the need for caution when working with this compound, particularly regarding potential irritation to skin, eyes, and the respiratory system .

Toxicological Profile

The toxicological profile of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone indicates potential health effects through multiple routes of exposure, including inhalation, eye contact, skin contact, and ingestion . Table 3 summarizes the available toxicological information for this compound.

Table 3: Toxicological Profile of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone

Toxicological ParameterInformationReference
Acute toxicity (LD50, LC50)Not available in current literature
Routes of exposureInhalation, eye contact, skin contact, ingestion
Skin effectsInflammation characterized by itching, scaling, reddening, blistering, pain, or dryness
Eye effectsRedness, pain, or potentially severe eye damage
Respiratory effectsIrritation of lungs and respiratory system
Ingestion effectsNot specifically detailed; medical attention recommended
CarcinogenicityNot classified by IARC, not listed by NTP
Reproductive toxicityNot available in current literature
Developmental toxicityNot available in current literature
GenotoxicityNot available in current literature

The available toxicological data focuses primarily on acute exposure effects, with limited information on chronic toxicity parameters. Skin contact may result in various inflammatory responses, while eye contact could potentially lead to more severe damage. Inhalation exposure poses risks to the respiratory system, which aligns with the compound's GHS classification for specific target organ toxicity .

Safety AspectRecommendationsReference
Personal Protective EquipmentAppropriate gloves, eye/face protection, protective clothing
Ventilation RequirementsAdequate ventilation, possible local exhaust ventilation
Handling PrecautionsAvoid skin/eye contact, wash hands thoroughly after handling, avoid breathing fumes
Storage ConditionsKeep container tightly closed, store away from incompatible materials and ignition sources
Incompatible MaterialsStrong oxidizing agents
First Aid - Skin ContactImmediately flush with running water for at least 15 minutes, remove contaminated clothing
First Aid - Eye ContactImmediately flush with running water for at least 15 minutes, seek immediate medical attention
First Aid - InhalationMove to fresh air, provide artificial respiration if necessary, seek medical aid
First Aid - IngestionDo NOT induce vomiting, rinse mouth with water, seek immediate medical attention
Fire Fighting MethodsWater spray, dry chemical, carbon dioxide, chemical foam
Spill ResponseVacuum/sweep up, prevent entry to drains or soil, place in suitable disposal container

The implementation of these safety precautions requires a multi-faceted approach, incorporating proper engineering controls (such as ventilation systems), administrative controls (such as training and standard operating procedures), and personal protective equipment. For all exposure scenarios, prompt medical attention is recommended, particularly for significant exposures or when symptoms persist .

In research and development settings, these compounds should only be handled by, or under the direct supervision of, technically qualified individuals who are familiar with the associated hazards and appropriate safety measures . This restriction highlights the specialized nature of this compound and the importance of proper training for those working with it.

Applications and Importance

Research DomainPotential ApplicationsRelevance of Structural Features
Medicinal ChemistryDevelopment of drug candidates, enzyme inhibitorsTrifluoromethyl group enhances metabolic stability and lipophilicity; pyridine provides hydrogen bond acceptor
Synthetic Organic ChemistryBuilding block for heterocyclic compounds, fluorinated derivativesMultiple functional groups enable diverse transformations; trifluoromethyl ketone serves as versatile intermediate
Materials ScienceDevelopment of functional materials, fluorinated polymersFluorinated compounds often exhibit unique physical properties including thermal stability
Coordination ChemistryStudies of metal complexation, catalyst developmentPyridine nitrogen provides coordination site for metals
Hydrogen Bonding StudiesInvestigation of intermolecular interactions, crystal engineeringCarbonyl and pyridine groups participate in hydrogen bonding networks

In the field of medicinal chemistry, trifluoromethyl-containing compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The trifluoromethyl group typically increases lipophilicity and resistance to metabolic degradation, potentially extending the half-life of drug candidates. Additionally, the pyridine ring provides a potential binding site for interactions with biological targets .

As a synthetic building block, 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone offers multiple reactive sites that can be utilized in the construction of more complex molecules. The ketone functionality can participate in various transformations including reductions, nucleophilic additions, and condensation reactions. Meanwhile, the pyridine ring provides opportunities for functionalization through directed metallation or cross-coupling reactions .

Industrial Uses

In the pharmaceutical industry, fluorinated building blocks similar to this compound are frequently used in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into drug molecules has become an established strategy for modifying their pharmacokinetic properties, metabolic stability, and receptor binding characteristics. As such, 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone could potentially serve as an intermediate in pharmaceutical synthesis pathways .

The compound might also find applications in agrochemical development, where fluorinated compounds are often employed to enhance biological activity and environmental persistence. Additionally, the material sciences sector might utilize such compounds in the development of specialty coatings, electronic materials, or performance chemicals where the unique properties of fluorinated compounds provide advantages .

It's important to note that these potential industrial applications remain speculative based on structural analogy rather than documented uses. Further research and development efforts would be necessary to establish the practical utility of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone in these industrial contexts .

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